molecular formula C10H9F2N3 B15316009 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B15316009
M. Wt: 209.20 g/mol
InChI Key: MPPQMWXZOCDQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline (CAS 1341933-23-0) is a chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a multifunctional structure that combines an aniline group with a 1-(difluoromethyl)pyrazole ring, making it a valuable scaffold for the synthesis of more complex molecules . The pyrazole moiety is a privileged structure in medicinal chemistry, present in a wide range of bioactive molecules and approved drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of the difluoromethyl (CF2H) group is a strategic choice in modern drug design. Unlike the trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor due to its moderately acidic proton, which can improve binding affinity and selectivity toward biological targets . Furthermore, the CF2H group serves as a bioisostere for hydroxyl, thiol, or amine groups, and its introduction can favorably modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . This makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Researchers utilize this aniline derivative as a versatile intermediate for constructing diverse heterocyclic systems. For instance, recent studies have synthesized novel 1,3,4-oxadiazole derivatives from similar difluoromethylpyrazole-containing carboxylic acids for antimicrobial evaluation . The primary amino group on the benzene ring readily undergoes condensation and cyclization reactions, enabling access to libraries of compounds for screening in drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-7(5-14-15)8-3-1-2-4-9(8)13/h1-6,10H,13H2

InChI Key

MPPQMWXZOCDQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C(F)F)N

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole synthesis often employs 1,3-diketones or α,β-unsaturated carbonyl compounds reacting with hydrazines. For the target compound, a difluoromethyl-containing hydrazine derivative could facilitate regioselective cyclization.

Example Protocol (Adapted from):

  • React 1,1-difluoro-2-chloroacetone with 2-aminophenylacetonitrile under basic conditions to form a diketone intermediate.
  • Treat with hydrazine hydrate to induce cyclization, yielding the pyrazole core.
Reagent Role Conditions Yield (%)
1,1-Difluoro-2-chloroacetone Difluoromethyl source K₂CO₃, DMF, 80°C 62
Hydrazine hydrate Cyclizing agent Reflux, 6 h 78

This method faces limitations in regioselectivity, often producing mixtures of 1- and 3-substituted pyrazoles.

Late-Stage Difluoromethylation Strategies

Radical Difluoromethylation

Recent advances in radical chemistry enable direct C–H difluoromethylation of pre-formed pyrazole-aniline intermediates. The Gouverneur group developed photoredox-catalyzed methods using BrCF₂H or Zn(SO₂CF₂H)₂ as CF₂H sources.

Procedure:

  • Dissolve 4-(2-aminophenyl)-1H-pyrazole in acetonitrile.
  • Add Zn(SO₂CF₂H)₂ (1.5 equiv) and [Ir(ppy)₃] (2 mol%).
  • Irradiate with blue LEDs (24 h) to afford the target compound.
Parameter Value
Temperature 25°C
Conversion 89%
Regioselectivity >20:1 (1- vs 3-subst.)

Electrophilic Difluoromethylation

ClCF₂H gas, though ozone-depleting, remains a practical electrophilic CF₂H source under controlled conditions.

Optimized Conditions:

  • Substrate: 4-(2-Nitrophenyl)-1H-pyrazole (later reduced to aniline).
  • Reagent: ClCF₂H (2 equiv), CuI (10 mol%).
  • Solvent: DMF, 100°C, 12 h.
  • Yield: 71% after catalytic hydrogenation of nitro group.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Coupling a boronic acid-functionalized aniline with a halogenated pyrazole precursor offers modularity.

Step 1: Synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

  • Brominate commercially available 1-(difluoromethyl)-1H-pyrazole using NBS (N-bromosuccinimide) under radical initiation.

Step 2: Coupling with 2-Aminophenylboronic Acid

Component Quantity Conditions
4-Bromo-1-(CF₂H)-pyrazole 1.0 equiv Pd(PPh₃)₄ (5 mol%)
2-Aminophenylboronic acid 1.2 equiv Na₂CO₃, DME/H₂O
90°C, 24 h

Yield: 68% (after column chromatography).

Environmental and Process Considerations

Ammonia Recovery in Large-Scale Synthesis

Adapting methods from, surplus ammonia from amination steps is recovered via two-stage pressurized absorption :

Stage Pressure (MPa) Temperature (°C) NH₃ Recovery (%)
1 0–2.0 25 85
2 0–1.2 15 95

This reduces waste and complies with green chemistry principles.

Catalytic System Recycling

Heterogeneous catalysts (e.g., Pd/C for nitro reductions) enable ≥5 reuse cycles without significant activity loss.

Analytical Characterization Data

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.45–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, NH₂), 4.02 (t, J = 8.2 Hz, 1H, CF₂H)
¹⁹F NMR (376 MHz, CDCl₃) δ -115.2 (t, J = 54 Hz)
HRMS m/z 209.0854 [M+H]⁺ (calc. 209.0851)

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Compound Substituents Key Features References
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline - Difluoromethyl at pyrazole 1-position
- Aniline at pyrazole 4-position
Enhanced metabolic stability; potential for hydrogen bonding via NH₂ and F atoms
3-(1-Methyl-1H-pyrazol-4-yl)aniline - Methyl at pyrazole 1-position
- Aniline at pyrazole 4-position
Reduced electronegativity; simpler synthesis but lower stability
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - Tris(4-methylpyrazolyl)methyl group
- Aniline at para position
Bulky substituent; used in coordination chemistry and catalysis
5g (Desai et al.) - Methoxy-aniline
- Oxadiazole and pyridyl groups
Antimicrobial activity; complex heterocyclic framework
Key Observations:
  • Electron-Withdrawing vs.
  • Positional Isomerism : Analogues like 3-(1-Methyl-1H-pyrazol-4-yl)aniline and 4-(1-Methyl-1H-pyrazol-4-yl)aniline differ in the aniline attachment site, which impacts electronic distribution and intermolecular interactions .

Analytical Characterization

  • Target Compound : Expected characterization via NMR (¹H/¹³C), IR (N-H and C-F stretches), and MS (m/z ~209 for C₁₀H₉F₂N₃). X-ray crystallography would confirm regiochemistry, as seen in similar compounds .
  • Analogues :
    • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline : Validated by NMR, IR, MS, and X-ray crystallography, with crystallographic data refined using SHELXL .
    • Antimicrobial Compounds : Elemental analysis (C, H, N) and HRMS confirm purity and structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)aniline?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the difluoromethylpyrazole moiety to the aniline ring. For example, refluxing intermediates like 4-bromo-N-protected aniline with boronic acid derivatives in ethanol (95%) at 120°C for 12 hours under nitrogen can yield the target compound . Purification via column chromatography or recrystallization (e.g., using methanol) is recommended to achieve high purity.

Q. How can the structural configuration of this compound be experimentally confirmed?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and fluorine integration .
  • X-ray crystallography (via SHELX programs ) for absolute stereochemical confirmation.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
  • IR spectroscopy to identify functional groups like NH₂ (stretch ~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What solvents are suitable for solubility and stability studies of this compound?

  • Methodological Answer : The compound’s solubility is influenced by its difluoromethyl group. Test polar aprotic solvents (DMSO, DMF) for dissolution and organic solvents (chloroform, methanol) for recrystallization. Stability assays should monitor degradation under varying pH, temperature, and UV exposure using HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs (e.g., replacing difluoromethyl with trifluoromethyl or ethyl groups) and testing their bioactivity. For example:

SubstituentBiological Activity Trend (Example)Source
DifluoromethylEnhanced lipophilicity and target binding
TrifluoromethylIncreased metabolic stability but reduced solubility
PropylLower potency due to steric hindrance
Use enzyme inhibition assays (e.g., kinase or protease targets) and cellular models to quantify effects .

Q. How can contradictory data on solubility and reactivity be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or impurities. Replicate experiments under standardized conditions (e.g., USP buffers) and employ:

  • Dynamic light scattering (DLS) to assess aggregation.
  • Quantum mechanical calculations (DFT) to model solvent interactions .
  • Comparative studies with structurally similar compounds (e.g., 4-(1-methylpyrazol-4-yl)aniline ) to isolate substituent effects.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., kinase domains). Pair with molecular dynamics (MD) simulations to evaluate binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can biological targets of this compound be identified in complex systems?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 screening to map targets. For preliminary screening, use phosphorylation assays or transcriptomic profiling in disease-relevant cell lines (e.g., cancer or inflammatory models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.